molecular formula C11H12N4O3S B228425 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

Cat. No. B228425
M. Wt: 280.31 g/mol
InChI Key: HTLORNYFSYVJGF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MTAA belongs to the thiazole family of compounds and has been studied for its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid works by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to have a high affinity for certain enzymes and proteins, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its high affinity for certain enzymes and proteins, making it a potent inhibitor. Additionally, its synthetic nature allows for easy modification of its chemical structure, potentially leading to the development of more potent inhibitors. However, one limitation of using 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential area of research is the development of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, particularly in human subjects.

Synthesis Methods

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized using a variety of methods, including the reaction of 2-amino-4-oxothiazole with methyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the intermediate with acetic acid.

Scientific Research Applications

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and proteins, including human carbonic anhydrase II and III, and the serine protease, thrombin. These enzymes and proteins play important roles in various physiological processes, including blood clotting and acid-base balance.

properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-4-2-3-7(15)6-12-14-11-13-10(18)8(19-11)5-9(16)17/h2-4,6,8H,5H2,1H3,(H,16,17)(H,13,14,18)/b12-6+

InChI Key

HTLORNYFSYVJGF-WUXMJOGZSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC2=NC(=O)C(S2)CC(=O)O

SMILES

CN1C=CC=C1C=NNC2=NC(=O)C(S2)CC(=O)O

Canonical SMILES

CN1C=CC=C1C=NNC2=NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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